![molecular formula C14H19ClN2O3 B2898626 propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate CAS No. 2093992-23-3](/img/structure/B2898626.png)
propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.
作用机制
CHIR-99021 exerts its effects by inhibiting the activity of GSK-3, which is involved in various cellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. GSK-3β has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative diseases.
By inhibiting GSK-3β, CHIR-99021 can modulate various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway. These pathways play crucial roles in regulating cell growth, proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In stem cells, CHIR-99021 can promote self-renewal and pluripotency by activating the Wnt/β-catenin pathway. It can also enhance the differentiation of stem cells into specific cell types by modulating various signaling pathways.
In cancer cells, CHIR-99021 can induce apoptosis and cell cycle arrest by inhibiting the activity of GSK-3β. It can also enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating various signaling pathways.
In neurons, CHIR-99021 can promote survival and differentiation by activating the Wnt/β-catenin pathway and enhancing synaptic plasticity by modulating the mTOR pathway.
实验室实验的优点和局限性
One of the main advantages of CHIR-99021 is its high potency and selectivity for GSK-3β. This allows for precise modulation of GSK-3β activity without affecting other kinases. CHIR-99021 is also relatively stable and can be easily synthesized in the laboratory.
One of the limitations of CHIR-99021 is its potential off-target effects, especially at higher concentrations. It can also be toxic to certain cell types, such as pancreatic beta cells, at high concentrations. Therefore, careful optimization of the concentration and duration of CHIR-99021 treatment is required for different cell types and experimental conditions.
未来方向
There are several future directions for the research on CHIR-99021. One direction is to further elucidate the molecular mechanisms underlying its effects on various signaling pathways and cellular processes. This can provide insights into the development of more potent and selective GSK-3 inhibitors for therapeutic applications.
Another direction is to explore the potential applications of CHIR-99021 in other fields, such as metabolic disorders, cardiovascular diseases, and infectious diseases. CHIR-99021 has been shown to modulate various metabolic pathways, such as glucose and lipid metabolism, and to have anti-inflammatory effects, which may have therapeutic implications for these diseases.
Finally, there is a need to optimize the delivery and dosing of CHIR-99021 for different clinical applications. This can involve the development of novel drug delivery systems, such as nanoparticles and liposomes, and the identification of biomarkers for patient selection and monitoring of treatment response.
合成方法
CHIR-99021 can be synthesized via a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with ethyl 2-bromo-2-methylpropanoate, followed by a series of reactions including reduction, hydrolysis, and esterification. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
CHIR-99021 has been extensively studied for its potential applications in various fields, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, CHIR-99021 has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) generation and maintenance. It has also been used to promote the differentiation of iPSCs into specific cell types, such as neurons and cardiomyocytes.
In cancer therapy, CHIR-99021 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
In neurodegenerative diseases, CHIR-99021 has been studied for its potential neuroprotective effects. It has been shown to promote the survival and differentiation of neurons and to enhance the synaptic plasticity and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
propan-2-yl (2S)-2-[(2-chloropyridine-4-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)12(14(19)20-9(3)4)17-13(18)10-5-6-16-11(15)7-10/h5-9,12H,1-4H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCMGHIZBKABCQ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



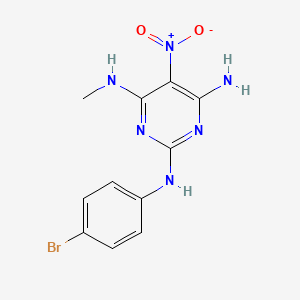
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2898547.png)
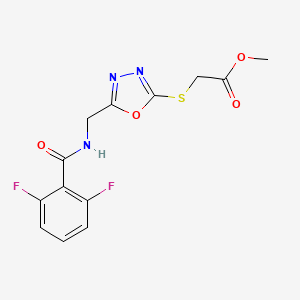
![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)
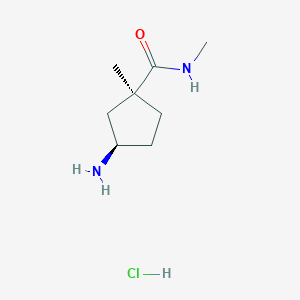
![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
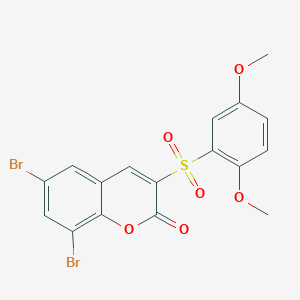
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
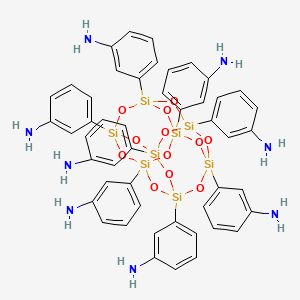
![5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2898564.png)